![molecular formula C18H24N2O2 B14356241 N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline CAS No. 91502-63-5](/img/structure/B14356241.png)
N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline is an organic compound with a complex structure that includes ethane, oxyethane, and aniline groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline typically involves the reaction of ethylene glycol with aniline in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where aniline groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Triethylene glycol diacetate: Similar in structure but with acetate groups instead of aniline.
Bis[2-(vinyloxy)ethyl] ether: Contains vinyl groups instead of aniline.
2,2’-Ethylenedioxydiethyl dimethacrylate: Contains methacrylate groups instead of aniline
Uniqueness
N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline is unique due to its specific combination of ethane, oxyethane, and aniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
91502-63-5 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[2-[2-(2-anilinoethoxy)ethoxy]ethyl]aniline |
InChI |
InChI=1S/C18H24N2O2/c1-3-7-17(8-4-1)19-11-13-21-15-16-22-14-12-20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
InChI Key |
CLCPXSYKJJGGJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCOCCOCCNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)
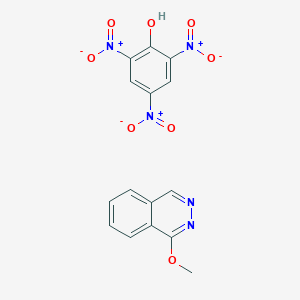
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
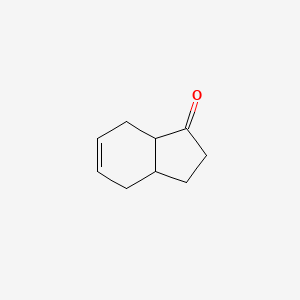
![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
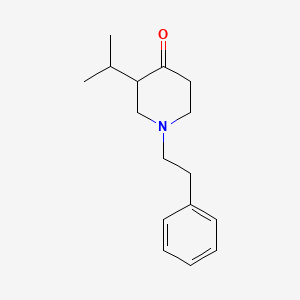
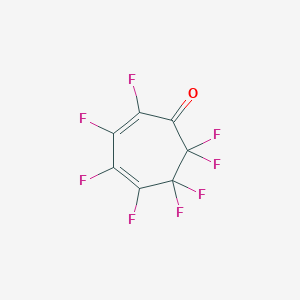
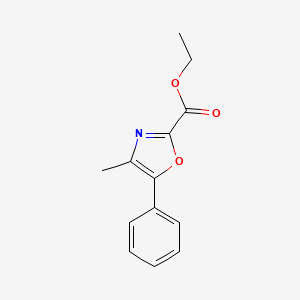
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
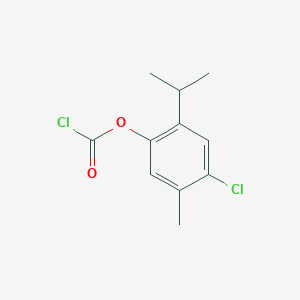
![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
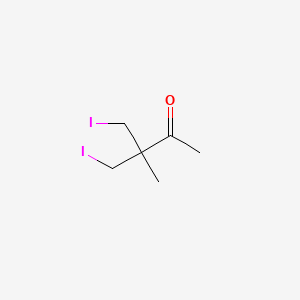
![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)
